molecular formula C15H6N4 B1230837 1,3-Bis(dicyanomethylidene)indan CAS No. 38172-19-9

1,3-Bis(dicyanomethylidene)indan

Cat. No. B1230837
CAS RN: 38172-19-9
M. Wt: 242.23 g/mol
InChI Key: HBZYYOYCJQHAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(dicyanomethylidene)indan is a chemical compound that has been presented as a new initiator for ring opening polymerization of epoxides at room temperature . This compound behaves as a strong acid (AH) with an associated basic form (A−) that does not inhibit the propagation of the cationic polymerization .


Synthesis Analysis

The compound has been synthesized through condensation reactions with the CICA fragment, which were found to be stereoselective and yielded benzylidenes and azomethines with E double bond configurations .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(dicyanomethylidene)indan has been analyzed using single-crystal X-ray analysis . The compound is chiral due to its non-planar geometry .


Chemical Reactions Analysis

1,3-Bis(dicyanomethylidene)indan has been used as a new initiator for ring opening polymerization of epoxides at room temperature . It behaves as a strong acid (AH) with an associated basic form (A−) that does not inhibit the propagation of the cationic polymerization .

Mechanism of Action

Target of Action

The primary targets of 1,3-Bis(dicyanomethylidene)indan are viologen dications with diverse alkyl chains . These targets are π-electron cations that form ion pair assemblies with 1,3-Bis(dicyanomethylidene)indan, which acts as a stable π-electron anion .

Mode of Action

1,3-Bis(dicyanomethylidene)indan interacts with its targets by forming charge-transfer (CT) complexes in ionic crystals . The compound’s interaction with its targets results in the formation of different assembled structures, categorized into three types: “columnar”, “slipped columnar”, and "independent" . The CT properties of these complexes are characterized using UV-Vis absorption spectroscopy .

Biochemical Pathways

The compound’s interaction with its targets affects the charge-transfer properties and the molecular arrangement formed from π-electronic ion pairs . The variation in the CT transitions can be explained by the differences in the type of assembled structure .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . These properties could influence its bioavailability.

Result of Action

The formation of CT complexes by 1,3-Bis(dicyanomethylidene)indan results in materials with intriguing optical properties . These materials have potential applications in semiconductors and ferroelectric materials . The compound also acts as a new initiator for ring opening polymerization of epoxides at room temperature .

Action Environment

The action of 1,3-Bis(dicyanomethylidene)indan is influenced by environmental factors such as the length of the alkyl chains in the viologen dications . The CT absorption bands were found to be dependent on the alkyl chain length . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature .

Future Directions

The future directions of research on 1,3-Bis(dicyanomethylidene)indan could involve further exploration of its properties and potential applications. For instance, its use as a new initiator for ring opening polymerization of epoxides at room temperature presents interesting possibilities . Additionally, its strong acid behavior and associated basic form that does not inhibit the propagation of the cationic polymerization could be further investigated .

properties

IUPAC Name

2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZYYOYCJQHAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391784
Record name 1,3-Bis(dicyanomethylidene)indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(dicyanomethylidene)indan

CAS RN

38172-19-9
Record name 1,3-Bis(dicyanomethylidene)indan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Indan-1,3-diylidene)dimalononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(dicyanomethylidene)indan
Reactant of Route 2
1,3-Bis(dicyanomethylidene)indan
Reactant of Route 3
1,3-Bis(dicyanomethylidene)indan
Reactant of Route 4
1,3-Bis(dicyanomethylidene)indan
Reactant of Route 5
Reactant of Route 5
1,3-Bis(dicyanomethylidene)indan
Reactant of Route 6
Reactant of Route 6
1,3-Bis(dicyanomethylidene)indan

Q & A

Q1: What makes 1,3-Bis(dicyanomethylidene)indan interesting for material science?

A1: 1,3-Bis(dicyanomethylidene)indan is a fascinating molecule due to its ability to act as an electron acceptor in charge-transfer complexes. This property arises from its structure, featuring electron-withdrawing dicyanomethylidene groups. Researchers have explored its potential in organic electronics by pairing it with various electron-donating molecules, such as viologens. [, ]

Q2: Can 1,3-Bis(dicyanomethylidene)indan self-assemble into larger structures?

A3: Yes, 1,3-Bis(dicyanomethylidene)indan can participate in self-assembly processes. It has been successfully incorporated into 2D and 3D metal-organic frameworks alongside silver(I) ions. These frameworks display diverse structural motifs, including interwoven networks and interpenetrating nets, highlighting the molecule's potential in supramolecular chemistry and materials science. []

Q3: What are the optical properties of 1,3-Bis(dicyanomethylidene)indan?

A4: Interestingly, 1,3-Bis(dicyanomethylidene)indan is colorless in its neutral form but exhibits a distinct blue color in polar media. This color change stems from self-deprotonation, leading to the formation of its conjugate base. This colored form has shown potential as a near-infrared fluorescent dye, particularly for biomolecule probing through non-covalent interactions. []

Q4: How does the self-deprotonation of 1,3-Bis(dicyanomethylidene)indan influence its interactions?

A5: The self-deprotonation of 1,3-Bis(dicyanomethylidene)indan generates a negatively charged anion, enabling it to form ionic interactions with various π-electronic cations. This property has led to the creation of diverse ion-pairing assemblies with intriguing packing structures, driven by a balance of electrostatic interactions, dipole-dipole interactions, and hydrogen bonding. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.